molecular formula C20H17F2N3O3S B2452720 4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide CAS No. 1010911-60-0

4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide

Cat. No.: B2452720
CAS No.: 1010911-60-0
M. Wt: 417.43
InChI Key: OKZBCPRVLXDISL-UHFFFAOYSA-N
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Description

4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a quinoline core, a benzamide moiety, and a cyclopropylsulfamoyl group

Properties

IUPAC Name

4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3S/c1-11-8-18(16-9-13(21)10-17(22)19(16)23-11)24-20(26)12-2-6-15(7-3-12)29(27,28)25-14-4-5-14/h2-3,6-10,14,25H,4-5H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZBCPRVLXDISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC=C(C=C3)S(=O)(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with a suitable precursor, such as 2-methylquinoline, the compound undergoes fluorination to introduce the difluoro groups at the 6 and 8 positions.

    Introduction of the Benzamide Moiety: The quinoline derivative is then reacted with 4-aminobenzoyl chloride under conditions that facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the availability of starting materials, reaction efficiency, and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, potentially altering the quinoline or benzamide moieties.

    Reduction: Reduction reactions might target the quinoline ring or the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the quinoline or benzamide rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including those similar to 4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide. For instance, compounds with structural similarities have shown effectiveness against various bacteria and fungi. The mechanism often involves inhibition of key enzymes or disruption of cellular processes in microorganisms.

Case Study: Antibacterial Activity

A study on related quinoline compounds demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL for some derivatives . Such findings suggest that modifications in the quinoline structure can enhance antimicrobial properties, which may be relevant for the development of new antibiotics.

Antimalarial Properties

The compound's structural features suggest potential antimalarial applications. Research on cyclopropyl carboxamides indicates that they can target mitochondrial proteins in Plasmodium falciparum, the causative agent of malaria. The studies reveal that these compounds exhibit potent activity against the asexual stage of the parasite, with some derivatives achieving an EC50 value as low as 40 nM .

Enzyme Inhibition

Quinoline derivatives have also been investigated for their ability to inhibit enzymes relevant to various diseases. For example, some studies focus on their role as acetylcholinesterase inhibitors, which are vital for treating neurodegenerative diseases like Alzheimer's . The inhibition of this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive function.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of quinoline derivatives. Research indicates that specific modifications to the cyclopropyl group and other substituents can significantly affect biological activity. For instance, removing or altering substituents often leads to decreased potency, highlighting the importance of maintaining certain structural features for desired activity .

Summary Table: Biological Activities of Related Compounds

Compound StructureActivity TypeTarget Organism/EnzymeEC50/MIC Values
Cyclopropyl CarboxamideAntimalarialPlasmodium falciparumEC50 = 40 nM
Quinoline DerivativeAntibacterialMycobacterium smegmatisMIC = 6.25 µg/mL
Quinoline-SulfonamideAcetylcholinesterase InhibitorHuman AcetylcholinesteraseIC50 = 2.7 µM

Mechanism of Action

The mechanism of action of 4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or interact with enzyme active sites, while the sulfonamide group may enhance binding affinity and specificity. The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-(cyclopropylsulfamoyl)-N-(6,8-difluoroquinolin-4-yl)benzamide: Lacks the 2-methyl group on the quinoline ring.

    4-(cyclopropylsulfamoyl)-N-(2-methylquinolin-4-yl)benzamide: Lacks the difluoro groups.

    N-(6,8-difluoro-2-methylquinolin-4-yl)-4-sulfamoylbenzamide: Lacks the cyclopropyl group.

Uniqueness

The presence of both the cyclopropylsulfamoyl group and the difluoroquinoline core in 4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide makes it unique. These structural features can enhance its binding properties and biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and infectious diseases. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety attached to a quinoline derivative, which is known for its diverse pharmacological profiles. The presence of fluorine atoms in the structure enhances its biological activity by improving lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCancer TypeIC50 (µM)Mechanism of Action
Zhang et al. Hepatocellular Carcinoma5.0Inhibition of HCV NS4B
Liu et al. Breast Cancer3.2Induction of apoptosis via caspase activation
Smith et al. Lung Cancer7.5Inhibition of carbonic anhydrase isoforms

These studies suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against Hepatitis C Virus (HCV). Research indicates that it may inhibit viral replication by targeting nonstructural proteins essential for HCV lifecycle.

Case Study: Antiviral Efficacy
In a study by Zhang et al., the compound demonstrated potent activity against multiple HCV genotypes with an IC50 value of 1.5 µM, showcasing its potential as a broad-spectrum antiviral agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of the compound. Modifications at various positions on the quinoline ring and sulfonamide group can significantly alter biological activity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of methyl group at position 2Increased potency against cancer cells
Substitution with larger alkyl groupsEnhanced lipophilicity but reduced solubility
Variation in sulfonamide substituentsAltered enzyme inhibition profile

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